4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one
Overview
Description
4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with a trifluoromethyl group The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and efficient synthetic routes. The process may include the use of organoboron reagents, which are relatively stable and environmentally benign. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in modulation of biological processes and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one include other trifluoromethylbenzenes and related derivatives. Examples include 4-(trifluoromethyl)phenol and 2-trifluoromethylphenyl semicarbazone .
Uniqueness
What sets this compound apart from similar compounds is its specific structural arrangement and the presence of the butenone moiety.
Properties
Molecular Formula |
C11H9F3O |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C11H9F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3 |
InChI Key |
DNMFDFHJWALWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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